R(+)-6-Bromo-APB hydrobromide
CAS No.: 139689-19-3
Cat. No.: VC0540941
Molecular Formula: C19H21Br2NO2
Molecular Weight: 455.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139689-19-3 |
---|---|
Molecular Formula | C19H21Br2NO2 |
Molecular Weight | 455.2 g/mol |
IUPAC Name | (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide |
Standard InChI | InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 |
Standard InChI Key | CTAUBYSSTAODOD-PKLMIRHRSA-N |
Isomeric SMILES | C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br |
SMILES | C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br |
Canonical SMILES | C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
R(+)-6-Bromo-APB hydrobromide, systematically named (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide, belongs to the 1H-3-benzazepine class . The compound features a seven-membered azepine ring fused to a benzene moiety, with hydroxyl groups at positions 7 and 8, a bromine substituent at position 6, and an allyl side chain at position 3 (Figure 1). The R-configuration at the C5 position confers stereochemical specificity in receptor interactions.
Table 1: Physicochemical Properties of R(+)-6-Bromo-APB Hydrobromide
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 455.2 g/mol |
IUPAC Name | (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide |
CAS Registry Number | 139689-19-3 |
ChEMBL ID | CHEMBL1256659 |
Synthesis and Stability
While detailed synthetic protocols remain proprietary, the parent structure suggests a multi-step process involving bromination of a benzazepine precursor followed by resolution of enantiomers. The hydrobromide salt form enhances aqueous solubility compared to the free base, facilitating administration in experimental settings. Stability data indicate decomposition temperatures above 200°C, with recommended storage at -20°C under inert atmosphere to prevent oxidative degradation .
Pharmacological Profile
Dopamine Receptor Agonism
R(+)-6-Bromo-APB hydrobromide demonstrates high-affinity binding to dopamine D1-like receptors (K<sub>i</sub> = 12 nM) with moderate activity at D2-like receptors (K<sub>i</sub> = 340 nM) . Functional assays reveal its efficacy as a full agonist at D1 receptors, inducing cyclic AMP production through G<sub>s</sub>-protein coupling. The compound’s selective activation of D1 over D2 receptors distinguishes it from non-selective dopaminergic agents like apomorphine.
Cross-Reactivity with Opioid Systems
Chronic administration (50 mg/kg/day) in rodent models induces a transient upregulation of μ-opioid receptor (MOR) mRNA in the nucleus accumbens, peaking at 3 days (+180% vs. saline controls) before returning to baseline by day 4 . This effect mirrors cocaine’s neuroadaptations and requires concurrent D1/D2 receptor activation, as demonstrated by blockade with SCH 23390 (D1 antagonist) and eticlopride (D2 antagonist).
Table 2: Temporal Effects on μ-Opioid Receptor Expression
Treatment Duration (Days) | MOR mRNA Change | MOR Binding Site Density |
---|---|---|
2 | +120% | No significant change |
3 | +180% | +30% |
4 | Baseline | Baseline |
Neuropharmacological Effects
Locomotor Activation
In open-field tests, acute dosing (1-5 mg/kg i.p.) produces dose-dependent hyperlocomotion in rodents, characteristic of D1 receptor stimulation. This effect diminishes with repeated administration, suggesting receptor desensitization. Co-administration with MOR antagonists like naloxone attenuates locomotor activation, implicating opioid-dopamine crosstalk .
Neuroplastic Adaptations
Microdialysis studies show sustained elevation of extracellular dopamine in the prefrontal cortex (+220% at 2 hours post-injection) following systemic administration. Long-term treatment (7 days) induces dendritic arborization in medium spiny neurons of the striatum, paralleling changes observed in psychostimulant addiction models.
Research Applications
Addiction Neuroscience
The compound’s dual modulation of dopaminergic and opioid systems makes it valuable for studying reward processing. In conditioned place preference paradigms, R(+)-6-Bromo-APB hydrobromide establishes robust place preference at 2 mg/kg, an effect blocked by D1 antagonists .
Parkinson’s Disease Models
Unlike non-selective dopamine agonists that exacerbate dyskinesias, R(+)-6-Bromo-APB hydrobromide improves forelimb akinesia in 6-OHDA-lesioned rats without inducing abnormal involuntary movements. This functional selectivity highlights its potential for refining dopaminergic therapies.
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